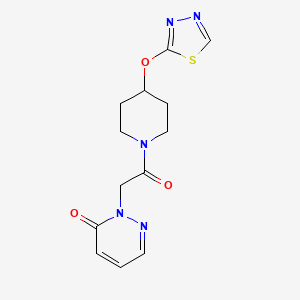

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a fascinating compound that showcases the diversity of organic chemistry. This complex molecule features multiple functional groups, making it versatile in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves several key steps. The process often begins with the formation of the 1,3,4-thiadiazole ring, followed by the attachment of the piperidine moiety. The final stages involve introducing the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: On an industrial scale, production methods are streamlined to enhance efficiency and scalability. These methods often incorporate continuous flow reactors, automated synthesisers, and rigorous quality control measures. Key considerations include cost-effectiveness, environmental impact, and safety protocols.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes: 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is known to undergo various reactions, including oxidation, reduction, and substitution reactions. These reactions enable the modification of its structure to yield derivatives with specific properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction processes. Substitution reactions often employ halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield sulfone derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl moieties.

Applications De Recherche Scientifique

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has significant scientific research applications. In chemistry, it's used as a building block for synthesizing novel compounds with potential pharmacological activities. In biology, it serves as a tool for studying molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In industry, it's utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound's observed effects. For instance, it may inhibit enzyme activity, block receptor binding, or alter ion channel conductance, ultimately influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds: Several compounds share structural similarities with 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, such as:

Pyridazinone derivatives

Piperidine-linked thiadiazoles

Oxoethyl-substituted heterocycles

Uniqueness: What sets this compound apart is its unique combination of functional groups and structural motifs

There you go! A deep dive into the intricate world of this compound. Always feel free to ask if there's more you'd like to explore on this topic!

Activité Biologique

The compound 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a class of derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes:

- A thiadiazole ring , known for its diverse pharmacological properties.

- A piperidine moiety , which is often associated with various biological activities.

- A pyridazinone structure , linked to anti-inflammatory and anticancer properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃S |

| Molecular Weight | 346.4 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole and piperidine components are known to inhibit various enzymes and modulate cellular processes.

- Enzyme Inhibition : Compounds containing the thiadiazole ring have shown inhibitory effects on enzymes such as stearoyl-CoA desaturase (SCD), which is implicated in lipid metabolism and cancer progression .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential use in treating infections .

Biological Activity

Several studies have explored the biological activity of similar thiadiazole and piperidine derivatives:

Anticancer Activity

Research indicates that derivatives with similar structures exhibit significant anticancer properties. For instance:

- Compound 1o from a related study showed tumor growth inhibition in xenograft models with a T/C (tumor control) percentage of 32.8% at a dose of 1 mg/kg .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties:

- Compound 3a demonstrated activity against monoresistant strains of Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment .

Case Studies

- Study on SCD Inhibition : A study focused on the development of SCD inhibitors identified that compounds similar to this compound displayed potent binding affinity and significant in vivo antitumor efficacy without severe toxicity .

- Antimicrobial Efficacy : A review highlighted the effectiveness of thiadiazole derivatives against various pathogens, establishing their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c19-11-2-1-5-15-18(11)8-12(20)17-6-3-10(4-7-17)21-13-16-14-9-22-13/h1-2,5,9-10H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAEKQTTSIIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.